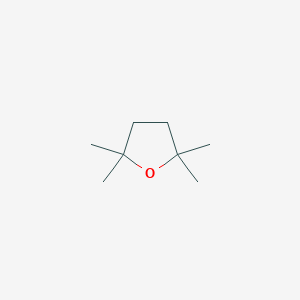

2,2,5,5-Tetramethyltetrahydrofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,5,5-tetramethyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)5-6-8(3,4)9-7/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLDTXFLAHKYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022263 | |

| Record name | 2,2,5,5-Tetramethyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2,2,5,5-Tetramethyltetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

14.4 [mmHg] | |

| Record name | 2,2,5,5-Tetramethyltetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15045-43-9 | |

| Record name | 2,2,5,5-Tetramethyltetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15045-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,5,5-Tetramethyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015045439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,5,5-Tetramethyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,2,5,5-tetramethylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,5,5-TETRAMETHYLTETRAHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83Z08D4U0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2,5,5-Tetramethyltetrahydrofuran synthesis from 2,5-dimethylhexane-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,2,5,5-tetramethyltetrahydrofuran from 2,5-dimethylhexane-2,5-diol. The primary synthetic route involves an acid-catalyzed intramolecular cyclization, a dehydration reaction that efficiently yields the target compound. This document details the reaction mechanism, compares various catalytic systems, and provides comprehensive experimental protocols.

Core Synthesis Pathway: Acid-Catalyzed Cyclization

The principal method for synthesizing this compound is the acid-catalyzed ring closure of 2,5-dimethylhexane-2,5-diol. This reaction proceeds via an intramolecular SN2 mechanism.[1][2] The process involves the protonation of one of the hydroxyl groups on the diol by an acid catalyst, which transforms it into an effective leaving group (water). Subsequently, the second hydroxyl group functions as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group and displacing water to form the tetrahydrofuran (B95107) ring.[3]

A variety of acid catalysts can be employed for this transformation, including homogeneous catalysts like sulfuric acid and heterogeneous catalysts such as zeolites and acidic resins. The choice of catalyst can significantly influence reaction efficiency, yield, and environmental impact.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is critical for optimizing the synthesis of this compound. Key performance indicators include reaction yield, time, and temperature. The following table summarizes quantitative data for various catalysts employed in this synthesis.

| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H-BEA Zeolite | 2 | 130 | 4 | >95 |

| Sulfuric Acid (H₂SO₄) | 5 | 100 | 2 | ~90 |

| Amberlyst-15 | 10 | 120 | 6 | ~85 |

| H-ZSM-5 Zeolite | 5 | 140 | 5 | ~92 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.

Protocol 1: Heterogeneous Catalysis using H-BEA Zeolite (Solvent-Free)

This protocol is adapted from a reported green chemistry approach that utilizes a reusable solid acid catalyst and avoids organic solvents.

Materials:

-

2,5-dimethylhexane-2,5-diol (100 g, 0.684 mol)

-

H-BEA Zeolite (2.0 g, 2 wt%)

-

Magnesium sulfate (B86663) (anhydrous)

Apparatus:

-

250 mL three-neck round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

Procedure:

-

To the round-bottom flask, add 2,5-dimethylhexane-2,5-diol (100 g) and H-BEA zeolite (2.0 g).

-

Assemble the flask with a Dean-Stark apparatus and a condenser.

-

Heat the reaction mixture to 130 °C with vigorous stirring. The diol will melt and form a biphasic system with the catalyst.

-

The reaction progress is monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete within 4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product, this compound, will be the upper organic layer. Separate the organic layer from the solid catalyst. The catalyst can be recovered for reuse.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the product by fractional distillation to obtain this compound as a colorless liquid.

Protocol 2: Homogeneous Catalysis using Sulfuric Acid

This protocol outlines the use of a traditional strong mineral acid as the catalyst.

Materials:

-

2,5-dimethylhexane-2,5-diol (73 g, 0.5 mol)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Apparatus:

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In the round-bottom flask, dissolve 2,5-dimethylhexane-2,5-diol (73 g) in 100 mL of a suitable inert solvent like toluene.

-

Slowly add concentrated sulfuric acid (5 mol% with respect to the diol) to the stirred solution.

-

Heat the mixture to reflux (approximately 100-110 °C) for 2 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the residue by vacuum distillation to yield this compound.

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the key chemical transformation and a generalized experimental workflow.

Caption: Acid-catalyzed cyclization of 2,5-dimethylhexane-2,5-diol.

Caption: Generalized experimental workflow for the synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2,2,5,5-Tetramethyloxolane

Abstract

2,2,5,5-Tetramethyloxolane, also known as 2,2,5,5-tetramethyltetrahydrofuran (TMTHF or TMO), is a heterocyclic ether compound gaining prominence as a sustainable, non-polar solvent.[1][2] Its unique molecular structure, featuring four methyl groups on the carbon atoms adjacent to the ether oxygen, prevents the formation of hazardous peroxides, a common issue with traditional ethers like tetrahydrofuran (B95107) (THF) and diethyl ether.[1][2] This inherent stability, combined with solvent properties similar to toluene, positions TMO as a safer, "green" alternative in various chemical applications, from Grignard reactions to palladium-catalyzed cross-couplings.[2][3] This guide provides a comprehensive overview of its core physical properties, the experimental protocols for their determination, and key chemical workflows where TMO is utilized.

Core Physical and Chemical Properties

The physical characteristics of 2,2,5,5-tetramethyloxolane define its behavior and suitability as a solvent and chemical reagent. These properties are summarized below.

| Property | Value | Units | Conditions |

| Molecular Formula | C₈H₁₆O | - | - |

| Molecular Weight | 128.21 | g/mol | - |

| Appearance | Clear, colorless liquid | - | Standard |

| Density | 0.811 | g/cm³ | at 25 °C |

| Boiling Point | 112 | °C | at 760 mmHg |

| Melting Point | -92 | °C | - |

| Flash Point | 4 (3.89) | °C | Closed Cup |

| Refractive Index | 1.405 | - | at 20 °C |

| Vapor Pressure | 14.4 - 26.14 | mmHg | at 25 °C |

| Solubility in Water | 1627 | mg/L | at 25 °C |

| Log P (o/w) | 2.06 - 2.39 | - | - |

[Data sourced from references: 1, 2, 3, 4, 19]

Key Characteristics and Applications

2,2,5,5-Tetramethyloxolane's primary advantage lies in its structural stability and solvent characteristics, making it a viable replacement for hazardous hydrocarbon solvents.

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for measuring the key physical properties of organic liquids like 2,2,5,5-tetramethyloxolane.

Boiling Point Determination via Simple Distillation

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[4] It is a crucial indicator of purity.

Methodology:

-

Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask.

-

Place a sample of 2,2,5,5-tetramethyloxolane and a few boiling chips into the round-bottom flask.

-

Position the thermometer bulb just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.[4]

-

Begin heating the flask.

-

Record the temperature at which the vapor temperature stabilizes while distillate is consistently collected in the receiving flask. This stable temperature is the boiling point.[4]

Density Measurement

Density, the mass per unit volume, is a fundamental physical property.

Methodology:

-

Obtain the mass of a clean, dry graduated cylinder or pycnometer.

-

Carefully transfer a precise volume (e.g., 5 or 10 mL) of 2,2,5,5-tetramethyloxolane into the container using a calibrated pipet or syringe.[5]

-

Measure the total mass of the container and the liquid.

-

Calculate the density by subtracting the mass of the empty container from the total mass and dividing the resulting liquid mass by the measured volume.

-

Conduct the measurement at a controlled temperature (e.g., 25 °C) for consistency.

Refractive Index Measurement

The refractive index measures how light propagates through a substance and is highly sensitive to purity.

Methodology:

-

Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean.

-

Apply a few drops of 2,2,5,5-tetramethyloxolane to the lower prism.

-

Close the prisms and allow the sample to reach thermal equilibrium (e.g., 20 °C).

-

Adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index from the instrument's scale.

Solubility Determination

Solubility provides insight into the polarity of a compound.[6]

Methodology:

-

In a series of test tubes, add a small, measured amount of 2,2,5,5-tetramethyloxolane (e.g., 0.1 mL).

-

To each tube, add a measured volume (e.g., 2 mL) of a different solvent (e.g., water, ethanol, hexane).[6][7]

-

Agitate each mixture thoroughly.

-

Observe whether the 2,2,5,5-tetramethyloxolane dissolves completely to form a single phase (soluble), remains as a separate phase (insoluble), or dissolves partially.

-

For quantitative measurement, a saturated solution can be prepared, and the concentration of the dissolved TMO can be determined analytically after separating any undissolved solute.

Chemical Workflows Involving 2,2,5,5-Tetramethyloxolane

Synthesis via Cyclodehydration

TMO is readily synthesized by the acid-catalyzed ring closure of its precursor, 2,5-dimethylhexane-2,5-diol.[1][8] Zeolite catalysts are particularly effective for this dehydration reaction.[1][8]

Application as a Solvent in Buchwald-Hartwig Amination

TMO has been successfully used as a solvent in palladium-catalyzed Buchwald-Hartwig aminations, a critical reaction for forming carbon-nitrogen bonds in pharmaceutical and materials science.[3][9]

Atmospheric Breakdown Pathway

In the absence of a near-UV chromophore, the primary degradation pathway for TMO in the troposphere is through reaction with hydroxyl (OH) radicals.[10][11] This initial attack is the rate-determining step in its atmospheric breakdown.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (TMTHF): a non-polar, non-peroxide forming ether replacement for hazardous hydrocarbon solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. amherst.edu [amherst.edu]

- 6. docsity.com [docsity.com]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. ACP - Atmospheric breakdown chemistry of the new âgreenâ solvent 2,2,5,5-tetramethyloxolane via gas-phase reactions with OH and Cl radicals [acp.copernicus.org]

Spectroscopic data for 2,2,5,5-Tetramethyltetrahydrofuran (NMR, IR, Mass Spec)

Spectroscopic Data of 2,2,5,5-Tetramethyltetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (TMTHF), a non-polar, aprotic ether with growing interest as a safer alternative to other peroxide-forming solvents. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.21 | Singlet | 12H | Methyl protons (-CH₃) |

| 1.81 | Singlet | 4H | Methylene protons (-CH₂-) |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 29.75 | Methyl carbons (-CH₃) |

| 38.75 | Methylene carbons (-CH₂-) |

| 80.75 | Quaternary carbons (-C(CH₃)₂) |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

¹H and ¹³C NMR spectra were recorded on a JEOL JNM-ECS 400 MHz spectrometer. The sample was dissolved in chloroform-d (B32938) (CDCl₃). For ¹H NMR analysis, 16 scans were performed. For ¹³C NMR analysis, 256 scans were utilized to achieve a sufficient signal-to-noise ratio. The acquired data was processed and analyzed using appropriate NMR software.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of C-H and C-O stretching and bending vibrations.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2968, 2930, 2868 | C-H stretching |

| 1458 | C-H bending |

| 1377, 1366 | C-H bending (gem-dimethyl) |

| 1205, 1144 | C-O stretching |

Sample preparation: Neat[1]

The infrared spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer. A small amount of the neat liquid sample was placed on the attenuated total reflectance (ATR) crystal, and the spectrum was recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) is a common method for generating ions from volatile organic compounds like this compound.

Table 4: Mass Spectrometry Data for this compound (EI-MS)

| m/z | Relative Intensity | Proposed Fragment |

| 128 | 40% | [M]⁺ (Molecular Ion) |

| 113 | High | [M - CH₃]⁺ |

| 70 | Moderate | [C₅H₁₀]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ |

Gas chromatography-mass spectrometry (GC-MS) analysis was performed on a Perkin Elmer Clarus 500 GC coupled with a Clarus 560 S quadrupole mass spectrometer. The GC was equipped with a DB5HT capillary column (30 m × 250 μm × 0.25 μm). Helium was used as the carrier gas at a flow rate of 1.0 mL/min with a split ratio of 10:1. The injector temperature was set at 330 °C. The oven temperature program was initiated at 50 °C for 4 minutes, then ramped at a rate of 10 °C/min to 300 °C and held for 10 minutes. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The source and quadrupole temperatures were both maintained at 300 °C. The mass scan range was from m/z 40 to 640.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for this compound under electron ionization.

Caption: Proposed fragmentation of 2,2,5,5-TMTHF.

References

TMTHF: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) is a heterocyclic ether solvent gaining traction as a potential replacement for more hazardous solvents like tetrahydrofuran (B95107) (THF) and toluene. Its unique molecular structure, with methyl groups at the alpha-positions to the ether oxygen, imparts a key safety advantage: an inherent resistance to the formation of explosive peroxides. This guide provides an in-depth overview of the safety and handling precautions for TMTHF, compiled for professionals in research and drug development.

Physicochemical and Safety Properties

The following tables summarize the key quantitative data for TMTHF, crucial for risk assessment and safe handling.

Table 2.1: Physical and Chemical Properties of TMTHF

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 112 °C at 760 mmHg | [2][3] |

| Melting Point | -92 °C | [2] |

| Density | 0.811 g/mL at 25 °C | [2][3] |

| Vapor Pressure | 26.1 mmHg at 25 °C | [2][4] |

| Water Solubility | 1627 mg/L at 25 °C (estimated) | [5] |

| logP (o/w) | 2.060 | [5] |

Table 2.2: Fire and Explosivity Data for TMTHF

| Property | Value | Reference |

| Flash Point | 3.9 °C (39.0 °F) | [2][5] |

| GHS Flammability Classification | Highly Flammable Liquid and Vapor (H225) | [1] |

| Peroxide Formation | Does not form hazardous peroxides | [6] |

Toxicological Profile

While often cited as a "nontoxic" and "nonmutagenic" alternative to other solvents, publicly available, comprehensive toxicological data for TMTHF is limited. The Globally Harmonized System (GHS) classification indicates that it is harmful if swallowed.[1] Therefore, it is imperative to handle TMTHF with the same degree of care as any other laboratory chemical until more extensive toxicological studies are published.

The following sections outline the standard experimental protocols used to determine the toxicological properties of a chemical. These would be the methodologies applied to formally assess the safety of TMTHF.

Acute Oral Toxicity

Experimental Protocol: OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance by using a stepwise procedure with a small number of animals.[7]

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[7]

-

Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before and after administration of the test substance.[8]

-

Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg) based on any existing information about the substance's toxicity.[7] If no information is available, a starting dose of 300 mg/kg is recommended.[7]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]

-

Procedure:

-

A single animal is dosed at the starting dose.

-

If the animal survives, four more animals are dosed at the same level.

-

If the animal dies, the next lower fixed dose level is used for the next animal.

-

This process continues until a dose that causes no mortality or a dose that causes evident toxicity is identified.[7]

-

Skin Irritation

Experimental Protocol: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical, thereby avoiding the use of live animals.[9][10]

-

Test System: A commercially available, validated RhE model is used. These models consist of human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis.[9]

-

Procedure:

-

The test chemical is applied topically to the surface of the RhE tissue.[11]

-

After a defined exposure period (typically 15-60 minutes), the chemical is removed by rinsing.[11]

-

The tissues are incubated for a post-exposure period (around 42 hours) to allow for the development of cytotoxic effects.[11]

-

-

Viability Assessment: Tissue viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes in viable cells to a blue formazan (B1609692) salt, which is then extracted and quantified.[12]

-

Classification: The substance is classified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control.[9][10]

Eye Irritation

Experimental Protocol: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion using laboratory animals, typically albino rabbits.[13][14] It is recommended that a weight-of-the-evidence analysis and in vitro testing be performed before considering in vivo studies.[13]

-

Animal Selection: Healthy, young adult albino rabbits are used.[14]

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[14]

-

The eyes are examined at specific intervals (1, 24, 48, and 72 hours after application) for signs of irritation, including corneal opacity, iris lesions, and conjunctival redness and swelling.[14]

-

-

Scoring: The observed effects are scored according to a standardized system.

-

Classification: Based on the severity and reversibility of the observed lesions, the substance is classified as non-irritating, irritating, or corrosive to the eyes.[15]

Mutagenicity

Experimental Protocol: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)

The Ames test is a widely used method for identifying substances that can cause gene mutations.[16][17][18]

-

Test System: Several strains of the bacterium Salmonella typhimurium and/or Escherichia coli are used. These strains have pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[16][17]

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, derived from rat liver enzymes).[16]

-

The bacteria are then plated on a minimal agar (B569324) medium that lacks the essential amino acid.[16]

-

-

Evaluation: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the amino acid will grow and form colonies.[17]

-

Classification: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.[17]

Handling and Storage Precautions

Proper handling and storage are critical to ensure safety when working with TMTHF.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Chemical splash goggles should be worn.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. The choice of glove material depends on the specific conditions of use. A chemical resistance chart should be consulted.[8][19][20][21] Nitrile or neoprene gloves are often recommended for handling ethers, but breakthrough times can vary.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[4]

-

Store separately from oxidizing agents and strong acids.

Incompatible Materials

While specific incompatibility data for TMTHF is not widely available, it is prudent to avoid contact with:

-

Strong Oxidizing Agents: Can react violently with flammable materials.

-

Strong Acids: May cause vigorous reactions.

Emergency Procedures

Spills

Procedure for Small Spills (less than 1 liter):

-

Alert personnel in the immediate area.

-

Don appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pads).[22][23]

-

Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[24]

-

Clean the spill area with soap and water.[22]

-

Dispose of all contaminated materials as hazardous waste.[23]

Procedure for Large Spills (greater than 1 liter):

-

Evacuate the area immediately.[22]

-

Alert others and activate the fire alarm if necessary.

-

If safe to do so, close the door to the affected area to contain vapors.[24]

-

Contact the institution's emergency response team.

Fire

TMTHF is a highly flammable liquid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[25][26] Water may be ineffective.[25]

-

Firefighting Procedures:

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound presents a significant safety advantage over traditional ether solvents due to its inability to form explosive peroxides. However, its flammability and potential for acute oral toxicity necessitate careful handling and adherence to standard laboratory safety protocols. This guide provides a framework for the safe use of TMTHF in a research and development setting. As with all chemicals, a thorough and substance-specific risk assessment should be performed before commencing any new work.

References

- 1. This compound | C8H16O | CID 27010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS#: 15045-43-9 [m.chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2,2,5,5-tetramethyl tetrahydrofuran, 15045-43-9 [thegoodscentscompany.com]

- 6. This compound (TMTHF): a non-polar, non-peroxide forming ether replacement for hazardous hydrocarbon solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. umwelt-online.de [umwelt-online.de]

- 8. oehs.ecu.edu [oehs.ecu.edu]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. iivs.org [iivs.org]

- 11. mbresearch.com [mbresearch.com]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. nucro-technics.com [nucro-technics.com]

- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 17. microbiologyinfo.com [microbiologyinfo.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. gloves-online.com [gloves-online.com]

- 20. safety.fsu.edu [safety.fsu.edu]

- 21. mdsassociates.com [mdsassociates.com]

- 22. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]

- 23. ehs.utk.edu [ehs.utk.edu]

- 24. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 25. internationalfireandsafetyjournal.com [internationalfireandsafetyjournal.com]

- 26. ifast-online.co.uk [ifast-online.co.uk]

- 27. resources.impactfireservices.com [resources.impactfireservices.com]

- 28. Choosing and Using Fire Extinguishers [usfa.fema.gov]

Molecular structure and weight of 2,2,5,5-Tetramethyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF), a heterocyclic compound with significant potential in various chemical and industrial processes.

Molecular Structure and Identification

This compound, also known as 2,2,5,5-tetramethyloxolane (TMO), is a derivative of tetrahydrofuran (B95107).[1][2] Its structure is characterized by the replacement of the four hydrogen atoms on the carbon atoms adjacent to the oxygen (the α-carbons) with methyl groups.[1][2] This substitution pattern confers unique properties, most notably its resistance to peroxide formation, a common issue with other ethers like THF and diethyl ether.[2][3][4][5] The cyclic nature of the furan (B31954) ring, combined with the quaternary carbons at the 2 and 5 positions, results in a rigid molecular structure with no rotatable bonds, which influences its solvent properties.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2,2,5,5-Tetramethyloxolane[6] |

| Synonyms | TMTHF, TMO, Tetrahydro-2,2,5,5-tetramethylfuran[2][7] |

| Molecular Formula | C₈H₁₆O[2][6][7] |

| Molecular Weight | 128.21 g/mol [1][2][6] |

| CAS Number | 15045-43-9[1][6][7] |

| InChI Key | BBLDTXFLAHKYFJ-UHFFFAOYSA-N[1] |

Physicochemical Properties

TMTHF is a colorless liquid with properties similar to non-polar hydrocarbon solvents like toluene (B28343).[2][3][4][6] Its unique structure, with the ethereal oxygen sterically hindered by four methyl groups, leads to lower basicity compared to other ethers.[3][4]

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Clear, colorless liquid[2] |

| Density | 0.811 g/cm³ (at 25 °C)[2][8] |

| Boiling Point | 112 °C[2] |

| Melting Point | -92 °C[2] |

| Flash Point | 3.89 °C (39.00 °F)[8] |

| Refractive Index | 1.4050 (at 20.00 °C)[8] |

| Vapor Pressure | 14.4 mmHg[6] |

| XLogP3 | 2.1[6] |

Synthesis

The most common and efficient method for synthesizing this compound is the acid-catalyzed intramolecular cyclization (dehydration) of 2,5-Dimethylhexane-2,5-diol.[1][2]

The general mechanism involves the protonation of a hydroxyl group on the diol by an acid catalyst, forming a good leaving group (water). The subsequent departure of water creates a carbocation, which is then attacked by the remaining hydroxyl group, leading to the formation of the five-membered tetrahydrofuran ring.[1] Deprotonation of the resulting oxonium ion regenerates the catalyst and yields the final product.[1]

Various acid catalysts can be employed for this transformation. While traditional strong acids like concentrated sulfuric acid are effective, they can present challenges in product separation and catalyst removal.[1] Modern, more sustainable approaches favor the use of heterogeneous catalysts, particularly zeolites (e.g., H-BEA, ZSM-5).[1][2] Zeolites offer high yields, shape selectivity that minimizes byproducts, and the advantage of being easily separable and reusable, aligning with green chemistry principles.[1] The reaction can often be performed under solvent-free conditions by heating the molten diol with the zeolite catalyst.[1]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

Due to its non-polar nature and resistance to peroxide formation, TMTHF is positioned as a safer, "green" solvent alternative to hazardous hydrocarbon solvents like toluene and ethers like THF.[1][2][3][4][9] It has demonstrated good performance as a solvent in various organic reactions, including Fischer esterifications, amidations, Grignard reactions, and polymerization processes.[3][4][10]

TMTHF can react with benzene (B151609) in the presence of a strong acid, such as triflic acid, to produce fused-ring aromatic hydrocarbons.[1][2] This reaction proceeds via an electrophilic aromatic substitution mechanism, leading to the formation of products like 1,1,4,4-dimethyltetralin and symmetric tetramethyloctahydroanthracene.[1][2]

Caption: Reaction of TMTHF with benzene via electrophilic aromatic substitution.

Under UV photolysis in an aqueous solution, TMTHF degrades primarily into methane, ethane, and 2-hydroxy-2,5,5-trimethyltetrahydrofuran.[2] The dehydration of TMTHF can yield alkenes such as 2,5-dimethyl-2,4-hexadiene (B125384) and 2,5-dimethyl-1,5-hexadiene.[2]

Experimental Protocols

GC-MS is a critical technique for assessing the purity of TMTHF and separating it from isomers or reaction components.[1]

-

Instrumentation: A Perkin Elmer Clarus 500 GC with a Clarus 560 S quadrupole mass spectrometer or similar.[11]

-

Column: DB5HT capillary column (30 m × 250 μm × 0.25 μm).[11]

-

Carrier Gas: Helium, with a flow rate of 1.0 mL/min.[11]

-

Injector: Split ratio of 10:1, injector temperature of 330 °C.[11]

-

Oven Program:

-

Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Source and quadrupole temperature set to 300 °C. Scan range from m/z 40 to 640.[11]

-

Sample Preparation: Dissolve 20-40 mg of the product mixture in 1.5 mL of a suitable solvent (e.g., DCM or acetone).[11]

NMR is used to confirm the molecular structure of TMTHF and its derivatives.

-

Instrumentation: 400 MHz NMR spectrometer (e.g., JEOL JNM-ECS).[11]

-

Solvent: Chloroform-d (CDCl₃).[11]

-

¹H NMR Analysis:

-

¹³C NMR Analysis:

Table 3: NMR Spectral Data for TMTHF in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 1.81 | Singlet | 4H | -CH₂-CH₂- (Ring protons) |

| ¹H | 1.21 | Singlet | 12H | 4 x -CH₃ |

| ¹³C | 80.75 | - | - | C-O (Quaternary carbons) |

| ¹³C | 38.75 | - | - | -CH₂-CH₂- (Ring carbons) |

| ¹³C | 29.75 | - | - | -CH₃ (Methyl carbons) |

| (Data sourced from The Royal Society of Chemistry Electronic Supplementary Information)[11] |

References

- 1. This compound | 15045-43-9 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (TMTHF): a non-polar, non-peroxide forming ether replacement for hazardous hydrocarbon solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] this compound (TMTHF): a non-polar, non-peroxide forming ether replacement for hazardous hydrocarbon solvents | Semantic Scholar [semanticscholar.org]

- 5. About: this compound [dbpedia.org]

- 6. This compound | C8H16O | CID 27010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Furan, tetrahydro-2,2,5,5-tetramethyl- [webbook.nist.gov]

- 8. 2,2,5,5-tetramethyl tetrahydrofuran, 15045-43-9 [thegoodscentscompany.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

2,2,5,5-Tetramethyltetrahydrofuran: A Critical Evaluation as a Green Solvent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The growing emphasis on sustainable chemistry has propelled the search for safer, more environmentally benign solvents to replace hazardous traditional options. Among the promising candidates is 2,2,5,5-tetramethyltetrahydrofuran (TMTHF), also known as 2,2,5,5-tetramethyloxolane (TMO). This technical guide provides a comprehensive analysis of TMTHF's properties, synthesis, applications, and environmental profile to ascertain its classification as a green solvent.

Executive Summary

This compound emerges as a compelling green solvent, particularly as a replacement for hazardous hydrocarbon solvents like toluene (B28343). Its key advantages lie in its synthesis from potentially renewable feedstocks, its inherent resistance to forming explosive peroxides, and a favorable safety profile.[1][2] While exhibiting solvent properties comparable to toluene, it demonstrates unique solvation characteristics that open new avenues for its application.[3] This guide delves into the technical data and experimental protocols that substantiate these claims.

Physicochemical Properties: A Comparative Analysis

A solvent's utility is defined by its physical and chemical properties. The following table summarizes the key physicochemical parameters of TMTHF, benchmarked against conventional solvents.

| Property | This compound (TMTHF) | Toluene | Tetrahydrofuran (B95107) (THF) |

| Formula | C₈H₁₆O | C₇H₈ | C₄H₈O |

| Molar Mass ( g/mol ) | 128.21 | 92.14 | 72.11 |

| Boiling Point (°C) | 112 | 111 | 66 |

| Melting Point (°C) | -92 | -95 | -108.4 |

| Density (g/cm³ at 25°C) | 0.811 | 0.867 | 0.889 |

| Peroxide Formation | Does not form peroxides | Does not form peroxides | Forms explosive peroxides |

Data compiled from various sources.[4]

Synthesis of this compound

The primary and most efficient route to synthesizing TMTHF is through the acid-catalyzed intramolecular cyclization (dehydration) of 2,5-dimethylhexane-2,5-diol.[5] This process is notable for its potential to utilize bio-based feedstocks, as 2,5-dimethylhexane-2,5-diol can be derived from bio-acetone and bio-acetylene.[2]

Experimental Protocol: Acid-Catalyzed Cyclization of 2,5-Dimethylhexane-2,5-diol

Materials:

-

2,5-Dimethylhexane-2,5-diol

-

Acid catalyst (e.g., sulfuric acid, or preferably a solid acid catalyst like H-BEA zeolite)

-

Dean-Stark apparatus

-

Reaction flask

-

Heating mantle

-

Condenser

-

Stirring apparatus

Procedure:

-

To a reaction flask equipped with a Dean-Stark apparatus, condenser, and stirrer, add 2,5-dimethylhexane-2,5-diol.

-

Add the acid catalyst. For zeolite catalysts, the reaction can be performed under solvent-free conditions with the molten diol.[5]

-

Heat the reaction mixture to initiate the cyclodehydration reaction.

-

Water produced during the reaction is removed azeotropically using the Dean-Stark apparatus.

-

The reaction progress can be monitored by techniques such as gas chromatography (GC).

-

Upon completion, the product (TMTHF) can be purified by distillation.

This is a generalized procedure. For specific catalyst loadings and reaction conditions, refer to the primary literature.[6]

Performance in Key Chemical Reactions

TMTHF has been successfully employed as a solvent in a variety of chemical transformations, demonstrating its utility as a replacement for less green solvents.

Fischer Esterification

Experimental Protocol:

-

Pre-heat a solution of butanoic anhydride (B1165640) in the test solvent (e.g., TMTHF) to 100°C.

-

Add 1-butanol (B46404) to the reaction vessel.

-

Maintain the reaction temperature at 50°C with stirring.

-

Monitor the conversion of 1-butanol to butyl butanoate over time by taking samples for analysis (e.g., by NMR).[6]

Amidation

Experimental Protocol:

-

Pre-heat a solution of 4-phenylbutanoic acid in the test solvent to 100°C.

-

Add benzylamine (B48309) to the reaction vessel.

-

Maintain the reaction temperature at 100°C with stirring.

-

Monitor the conversion of benzylamine to N-Benzyl-4-phenylbutanamide by taking samples for analysis (e.g., by NMR).[6]

Grignard Reactions

Experimental Protocol:

-

Activate magnesium turnings in a flask under an inert atmosphere (e.g., argon).

-

Add the chosen solvent (e.g., TMTHF) and cool to 0°C.

-

Add a small amount of a benzyl (B1604629) halide solution (in the same solvent) to initiate the reaction.

-

Slowly add the remaining benzyl halide solution, maintaining the temperature at 0°C.

-

After the Grignard reagent has formed, add a solution of 2-butanone (B6335102) in the same solvent dropwise.

-

The reaction progress can be monitored by standard techniques like TLC or GC.[6]

"Greenness" Evaluation of this compound

The assessment of a solvent's "greenness" is a multifactorial process. The following diagram illustrates a logical workflow for evaluating TMTHF based on key green chemistry principles.

Toxicological and Environmental Profile

A significant advantage of TMTHF is its structural inability to form hazardous peroxides, a common issue with other ethers like THF and diethyl ether.[4] The absence of hydrogen atoms on the carbon atoms adjacent to the ether oxygen eliminates this risk.[1] Toxicological studies have indicated that TMTHF is non-mutagenic.[2] The primary mode of toxic action is considered to be nonpolar narcosis, a non-specific mechanism.[5]

While TMTHF is positioned as a safer alternative to toluene, which is known for its reproductive toxicity, comprehensive data on the biodegradability and ecotoxicity of TMTHF is still emerging.[5] For comparison, the parent compound, tetrahydrofuran (THF), is considered to have low potential for bioaccumulation and is inherently biodegradable.[7][8]

Comparison with Toluene

TMTHF is often proposed as a direct replacement for toluene. While they share similar solvent properties, there are key differences in their solvation behavior.[1][3] A study on partition coefficients revealed that hydrogen-bond donating solutes, which strongly favor the aqueous phase in a toluene/water system, prefer the TMTHF phase in a TMTHF/water system.[3] This is attributed to the interaction of protic solutes with the lone pairs of electrons on the ethereal oxygen of TMTHF, a feature absent in toluene.[3] This difference presents new opportunities for using TMTHF in applications like liquid-liquid extraction, particularly for natural product isolation.[3]

Conclusion

This compound exhibits a compelling profile as a green solvent. Its synthesis from potentially renewable resources, inherent safety due to non-peroxide formation, and its efficacy as a replacement for hazardous solvents like toluene are significant advantages.[1][2][4] While more comprehensive data on its long-term environmental fate and biodegradability would be beneficial, the existing evidence strongly supports its classification as a green solvent. For researchers, scientists, and drug development professionals, TMTHF represents a viable and sustainable alternative that can contribute to safer and more environmentally responsible chemical processes.

References

- 1. This compound (TMTHF): a non-polar, non-peroxide forming ether replacement for hazardous hydrocarbon solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 15045-43-9 | Benchchem [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inert Alternative: A Technical Examination of Peroxide Formation in 2,2,5,5-Tetramethyltetrahydrofuran Versus Tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical research and pharmaceutical development, balancing efficacy with safety. Tetrahydrofuran (B95107) (THF), a widely employed ether solvent, is notorious for its propensity to form explosive peroxides upon storage and exposure to air. This technical guide provides an in-depth analysis of peroxide formation in THF and contrasts it with the structurally analogous, yet significantly safer, 2,2,5,5-tetramethyltetrahydrofuran (TMTHF). This document will demonstrate, through structural analysis and comparative data, why TMTHF is considered a non-peroxide-forming ether, offering a safer alternative without compromising the desirable solvent properties of a cyclic ether.

The Chemistry of Peroxide Formation in Ethers

The autoxidation of ethers is a free-radical chain reaction that occurs in the presence of atmospheric oxygen and is often initiated by light or heat.[1] The generally accepted mechanism involves three key stages: initiation, propagation, and termination. The critical step in this process is the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen (the α-position), which leads to the formation of a carbon-centered radical.[2] This radical then reacts with molecular oxygen to form a peroxy radical, which can subsequently abstract a hydrogen from another ether molecule, propagating the chain reaction and forming a hydroperoxide.[2] These hydroperoxides can be dangerously explosive, especially when concentrated through distillation or evaporation.[3][4]

Structural Influence on Peroxide Formation

The susceptibility of an ether to autoxidation is fundamentally linked to the presence of abstractable α-hydrogens.[2] Tetrahydrofuran possesses four such hydrogens, rendering it highly susceptible to this degradation pathway. In stark contrast, this compound has all four α-hydrogens replaced by methyl groups.[5][6] This complete substitution at the α-positions eliminates the initial and essential hydrogen abstraction step required for peroxide formation, thereby rendering the molecule inherently resistant to this hazardous process.[5][7]

The protective effect of α-substitution is further illustrated by comparing THF to its partially methylated analogs. The presence of methyl groups at the α-positions not only removes abstractable hydrogens but also introduces steric hindrance, which impedes the approach of radical species.[2]

Quantitative Comparison of Autoxidation Rates

While direct kinetic data for this compound is not extensively published due to its inherent stability, a seminal study by Howard and Ingold on the autoxidation of cyclic ethers provides a clear quantitative comparison that underscores the impact of α-methylation.[2] Although the study focuses on 2,5-dimethyltetrahydrofuran, the principle of reduced reactivity directly applies and offers a conservative estimate of the stability of the fully methylated TMTHF.

| Compound | Rate Constant (kp) at 30°C (M⁻¹s⁻¹) | Relative Rate of Autoxidation |

| Tetrahydrofuran (THF) | 2.5 | 1.0 |

| 2,5-Dimethyltetrahydrofuran | 0.4 | 0.16 |

| This compound | Effectively Zero | Negligible |

Table 1: Comparison of Autoxidation Rates. Data for THF and 2,5-Dimethyltetrahydrofuran are from Howard and Ingold's study.[2] The rate for this compound is stated as effectively zero based on its chemical structure, which lacks α-hydrogens and is supported by literature describing it as a non-peroxide forming ether.[5][6][7]

Experimental Protocols for Peroxide Detection

Routine testing for the presence of peroxides in ethers is a critical laboratory safety practice.[8][9] The following are standard methodologies for the qualitative and quantitative determination of peroxides.

Qualitative Peroxide Test (Potassium Iodide Method)

This method provides a rapid indication of the presence of peroxides.

Materials:

-

Sample of the ether to be tested

-

10% (w/v) potassium iodide solution (freshly prepared)

-

Glacial acetic acid

-

Starch solution (optional)

Procedure:

-

To 1-2 mL of the ether sample in a test tube, add an equal volume of glacial acetic acid.

-

Add approximately 0.1 g of sodium iodide or potassium iodide crystals, or 1 mL of a freshly prepared 10% potassium iodide solution.[10]

-

Shake the mixture. The development of a yellow to brown color indicates the presence of peroxides.[10][11]

-

For increased sensitivity, a few drops of starch solution can be added. A blue-black color confirms the presence of peroxides.[12]

Quantitative Peroxide Test (Iodometric Titration)

This method allows for the quantification of the peroxide concentration.

Materials:

-

50 mL of the ether sample

-

6 mL of glacial acetic acid

-

4 mL of chloroform

-

1 g of potassium iodide

-

Standardized sodium thiosulfate (B1220275) solution (0.1 N or 0.01 N)

-

Starch indicator solution

Procedure:

-

In a flask, combine 50 mL of the ether sample with 6 mL of glacial acetic acid, 4 mL of chloroform, and 1 g of potassium iodide.[13]

-

Titrate the liberated iodine with a standardized sodium thiosulfate solution until the yellow color fades.

-

Add a few drops of starch indicator solution and continue the titration until the blue color disappears.

-

The peroxide concentration can be calculated using the following formula:

% Peroxide = (V × N × 0.7) / G

Where:

-

V = volume of sodium thiosulfate solution in mL

-

N = normality of the sodium thiosulfate solution

-

G = weight of the ether sample in g[13]

-

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the peroxide formation pathway and a typical experimental workflow for peroxide detection.

Caption: Autoxidation pathway for ethers with α-hydrogens.

Caption: Experimental workflow for peroxide detection.

Conclusion and Recommendations

The structural design of this compound, specifically the absence of α-hydrogens, provides inherent stability against autoxidation and subsequent peroxide formation. This makes it a significantly safer alternative to THF, particularly in applications requiring long-term storage, heating, or distillation. For researchers, scientists, and drug development professionals, the substitution of THF with TMTHF should be strongly considered to mitigate the serious safety risks associated with peroxide-forming ethers. While routine testing for peroxides remains a good laboratory practice for all ethers, the inherent stability of TMTHF greatly reduces the likelihood of hazardous peroxide accumulation.

References

- 1. louisville.edu [louisville.edu]

- 2. benchchem.com [benchchem.com]

- 3. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 5. This compound (TMTHF): a non-polar, non-peroxide forming ether replacement for hazardous hydrocarbon solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. [PDF] this compound (TMTHF): a non-polar, non-peroxide forming ether replacement for hazardous hydrocarbon solvents | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. wikieducator.org [wikieducator.org]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. Determination of peroxide in tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 14. US2525410A - Stabilization of tetrahydrofuran - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Compounds in 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,5-Tetramethyltetrahydrofuran (TMTHF), also known as 2,2,5,5-tetramethyloxolane (TMO), is emerging as a promising green solvent with unique properties that make it a viable replacement for hazardous hydrocarbon solvents like toluene. Its non-polar, non-peroxide-forming nature, coupled with its synthesis from potentially renewable feedstocks, positions it as a sustainable alternative in various chemical applications. This technical guide provides a comprehensive overview of the known solubility characteristics of TMTHF, detailed experimental protocols for determining the solubility of compounds in this solvent, and a discussion of its potential applications in research and drug development.

Introduction to this compound (TMTHF)

TMTHF is a cyclic ether with the chemical formula C8H16O.[1] Its structure is characterized by a tetrahydrofuran (B95107) ring with four methyl groups on the carbon atoms adjacent to the oxygen atom. This substitution pattern imparts several unique and advantageous properties:

-

Resistance to Peroxide Formation: Unlike many common ethers such as tetrahydrofuran (THF) and diethyl ether, TMTHF does not form explosive peroxides due to the absence of hydrogen atoms on the α-carbons.[2][1]

-

Non-Polar Nature: The four methyl groups create a sterically hindered environment around the ethereal oxygen, reducing its Lewis basicity and resulting in a non-polar solvent with properties similar to toluene.[1]

-

Green Solvent Attributes: TMTHF can be synthesized from potentially renewable resources and is considered a safer alternative to many conventional solvents.[3]

Physicochemical Properties of TMTHF

A summary of the key physicochemical properties of TMTHF is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C8H16O | [4] |

| Molecular Weight | 128.21 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 0.811 g/cm³ (at 25 °C) | [1] |

| Boiling Point | 112 °C | [1] |

| Melting Point | -92 °C | [1] |

| Flash Point | 3.89 °C | [5] |

| Water Solubility | Sparingly soluble (1627 mg/L at 25 °C, estimated) | [5][6] |

Solubility and Miscibility of TMTHF

General Solubility Characteristics

As a non-polar, aprotic solvent, TMTHF is an effective solvent for other non-polar and weakly polar organic compounds. Its solvent behavior is often compared to that of toluene.[1] It has been successfully used as a solvent in various chemical reactions, including:

-

Fischer esterification

-

Amidation

-

Grignard reactions

-

Radical-initiated polymerizations

Miscibility with Other Solvents

Quantitative Solubility Data

A comprehensive search of the current scientific literature reveals a notable lack of specific quantitative solubility data for a wide range of compounds in TMTHF. This presents an opportunity for further research to characterize this promising green solvent fully. The experimental protocols provided in this guide are intended to empower researchers to generate this much-needed data.

Experimental Protocols for Solubility Determination

The following section provides detailed methodologies for determining the solubility of a compound of interest in TMTHF. The general workflow for this process is illustrated in the diagram below.

Caption: General workflow for determining the solubility of a compound.

Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[7]

Materials:

-

Compound of interest (solute)

-

This compound (TMTHF, solvent)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of the solid compound to a vial. The excess should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining after equilibration.

-

Add a known volume or mass of TMTHF to the vial.

-

Seal the vial tightly and place it on an orbital shaker or use a magnetic stir bar.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by removal of the supernatant, or by filtering the solution through a syringe filter.

-

Dilute the clear, saturated solution with TMTHF to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis) to determine the concentration of the solute.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in TMTHF at the specified temperature.

Protocol 2: Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for determining the concentration of a solute in a solution.

Instrumentation and Conditions:

-

HPLC System: With a UV detector or other suitable detector.

-

Column: A column suitable for the analyte and solvent (e.g., a C18 reversed-phase column may be suitable for many organic compounds, but method development is required).

-

Mobile Phase: A solvent system that can dissolve the analyte and is compatible with the column. Method development will be necessary to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

-

Detector Wavelength: The wavelength of maximum absorbance (λmax) for the compound of interest.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in TMTHF at known concentrations. These should bracket the expected concentration of the diluted saturated solution.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted supernatant (from the shake-flask experiment) into the HPLC system and record the peak area.

-

Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted sample.

-

Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in TMTHF.

The logical flow for developing and utilizing an HPLC method for solubility determination is outlined below.

Caption: Workflow for HPLC method development and sample analysis.

Applications in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability.[8][9] Poorly soluble compounds often exhibit low and variable absorption, posing a significant challenge in drug formulation.[8][10] TMTHF, as a non-polar solvent, can be a useful tool in the pre-formulation stage of drug development for:

-

Solubilizing non-polar APIs: For characterization and early-stage in-vitro testing.

-

Recrystallization studies: To identify and isolate different polymorphs of an API, which can have different solubility profiles.

-

As a reaction medium: For the synthesis of APIs and their intermediates, particularly when a non-polar, non-peroxide-forming solvent is required.

Conclusion

This compound is a promising green solvent with a range of potential applications in research and industry. While there is currently a lack of extensive quantitative solubility data for this solvent, its favorable safety and environmental profile warrant further investigation. The experimental protocols detailed in this guide provide a framework for researchers to systematically determine the solubility of various compounds in TMTHF, thereby expanding the collective knowledge base and facilitating the adoption of this sustainable solvent in a broader range of scientific applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (TMTHF): a non-polar, non-peroxide forming ether replacement for hazardous hydrocarbon solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C8H16O | CID 27010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. Page loading... [wap.guidechem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 10. tapi.com [tapi.com]

A Technical Guide to Cyclic Ethers with Molecular Formula C8H16O

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C8H16O corresponds to a diverse group of saturated cyclic ether isomers. This guide provides an in-depth overview of their nomenclature, structural diversity, physicochemical properties, and relevance in medicinal chemistry and drug development. Saturated oxygen heterocycles are prevalent in a vast number of biologically active natural products and pharmaceutically active compounds, making them significant motifs in the development of potential drug molecules.[1]

IUPAC Nomenclature and Structural Isomerism

The IUPAC nomenclature for cyclic ethers can follow two primary systems: Hantzsch-Widman nomenclature for heterocyles or substitutive naming based on cycloalkanes using the "oxa-" prefix.[2] For simple systems, the "oxa-" convention is often clearest. The name is based on the total number of atoms in the ring, with the oxygen atom designated as position 1.[3]

The formula C8H16O indicates a degree of unsaturation of one, consistent with a single ring structure. The isomers can be classified based on the ring size:

-

Oxonane: A nine-membered ring containing one oxygen atom (C8H16O).[4]

-

Substituted Oxocanes (8-membered rings): e.g., Methyl-oxocane.

-

Substituted Oxepanes (7-membered rings): e.g., Ethyl-oxepane or Dimethyl-oxepane.

-

Substituted Oxanes (6-membered rings): e.g., Propyl-oxane or Trimethyl-oxane.

-

Substituted Oxolanes (5-membered rings): e.g., Butyl-oxolane or 2,2,5,5-Tetramethyltetrahydrofuran.[5]

-

Substituted Oxetanes (4-membered rings): e.g., Pentyl-oxetane.

-

Substituted Oxiranes (3-membered rings): e.g., Hexyl-oxirane.[6][7]

The immense structural and stereoisomeric diversity arises from the varied ring sizes, the position of substituents on the carbon atoms, and the presence of chiral centers.

Physicochemical Properties

The physical and chemical properties of C8H16O cyclic ethers vary significantly with the ring size and substitution pattern. Ring strain in smaller rings like oxiranes and oxetanes makes them more reactive and susceptible to ring-opening reactions.[2] Larger, less-strained rings like oxolanes (tetrahydrofurans) and oxanes are often stable and used as solvents.[2]

Below is a table summarizing key quantitative data for representative isomers.

| IUPAC Name | Ring Size | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Oxonane | 9 | 128.21 | Data not available | Data not available | Data not available |

| 2-Hexyloxirane | 3 | 128.21 | 62 (17 mmHg)[8] | 0.83[8] | 1.420[8] |

| 2-Butyloxolane | 5 | 128.21 | 158-160 | 0.86 | 1.427 |

Table 1: Physicochemical data for selected C8H16O cyclic ether isomers. Data sourced from publicly available databases.

Experimental Protocols: Synthesis of Cyclic Ethers

The synthesis of cyclic ethers is a cornerstone of organic chemistry, with numerous established methodologies.[1] Key strategies often involve intramolecular cyclization reactions.[9]

General Protocol: Intramolecular Williamson Ether Synthesis

This method involves the formation of a C-O bond from a halo-alcohol precursor under basic conditions.

1. Precursor Synthesis:

- An appropriate diol or unsaturated alcohol is selected. For instance, to synthesize an alkyl-substituted oxolane (tetrahydrofuran), a corresponding 1,4-diol can be used.

- Selective halogenation (e.g., using HBr or PBr3) of one hydroxyl group yields the required halo-alcohol precursor (e.g., a 4-bromo-alkanol).

2. Cyclization Reaction:

- The halo-alcohol is dissolved in a suitable aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

- A strong, non-nucleophilic base (e.g., sodium hydride, NaH) is added portion-wise at 0°C to deprotonate the hydroxyl group, forming an alkoxide.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 12-24h) to facilitate the intramolecular SN2 reaction, where the alkoxide displaces the halide to form the cyclic ether.

3. Work-up and Purification:

- The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

- The aqueous phase is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

- The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and concentrated under reduced pressure.

- The crude product is purified using column chromatography or distillation to yield the pure cyclic ether.

Other powerful methods include acid-catalyzed cyclization of diols, palladium-catalyzed C-H activation, and intramolecular hydroalkoxylation of alkenols.[10][11]

Role in Drug Development and Medicinal Chemistry

Saturated cyclic ethers are crucial structural motifs in medicinal chemistry. Their incorporation into a molecule can improve critical pharmacological properties. Cyclic ethers are found in many FDA-approved drugs and are considered key structural units in synthetic pharmaceuticals.[12]

Key Roles:

-

Improved Physicochemical Properties: The inclusion of an oxygen atom can increase hydrophilicity and improve the solubility of a drug candidate.[12]

-

Metabolic Stability: Replacing a metabolically labile group (like a gem-dimethyl group) with a stable cyclic ether (like an oxetane) can enhance the metabolic stability and half-life of a compound.[12]

-

Structural Scaffolds: The rigid conformations of cyclic ethers provide excellent scaffolds for orienting substituents in three-dimensional space to optimize binding with biological targets.

-

Bioisosteric Replacement: Cyclic ethers can act as bioisosteres for other functional groups. For example, an oxetane ring can mimic a carbonyl group, improving properties while maintaining biological activity.

The unique properties of cyclic ethers enable them to interact with biological membranes and cellular pathways, sometimes potentiating the action of a primary therapeutic agent.[13]

References

- 1. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Polyoctamethylene oxide | C8H16O | CID 191153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C8H16O - Wikipedia [en.wikipedia.org]

- 6. 2-Hexyloxirane | C8H16O | CID 18126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oxirane, hexyl- [webbook.nist.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Cyclic ether synthesis [organic-chemistry.org]

- 11. Strategies and Methodologies for the Synthesis of Cyclic Ethers | Methodologies in Ether Synthesis | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,5,5-tetramethyltetrahydrofuran (TMTHF) as a solvent in Grignard reactions. Key advantages, physical properties, safety protocols, and detailed experimental procedures are presented to facilitate its adoption in a laboratory setting.

Introduction